Methyl 2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H12O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylate ester functional group
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used for the treatment of various disorders .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other indole derivatives .
Pharmacokinetics
It is known that the compound has a molecular weight of 19019500, a density of 1246g/cm3, and a boiling point of 2975ºC at 760mmHg . These properties may influence its bioavailability.
Action Environment
Methyl 2,3-dihydro-1H-indene-1-carboxylate is a stable compound at room temperature and can dissolve in various organic solvents such as ethanol and ethyl acetate . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-1H-indene-1-carboxylate typically involves the esterification of 2,3-dihydro-1H-indene-1-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2,3-dihydro-1H-indene-1-carboxylic acid or 2,3-dihydro-1H-indene-1-one.
Reduction: 2,3-dihydro-1H-indene-1-methanol.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and resins.
Comparison with Similar Compounds
Methyl 2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds such as:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but features an additional keto group, which can influence its reactivity and applications.
Ethyl 2,3-dihydro-1H-indene-1-carboxylate: The ethyl ester variant has slightly different physical properties and may be used in different synthetic applications.
2,3-dihydro-1H-indene-1-carboxylic acid: The parent carboxylic acid is more reactive in certain types of chemical reactions, such as amidation and esterification.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCVEFYPCNDKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397149 | |
Record name | Methyl 2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26452-96-0 | |
Record name | Methyl 2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,3-dihydro-1H-indene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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